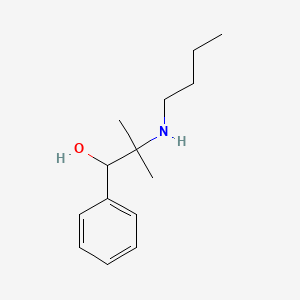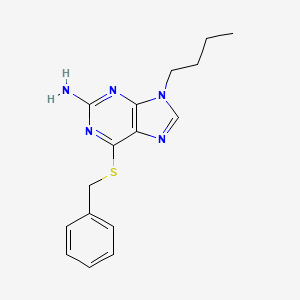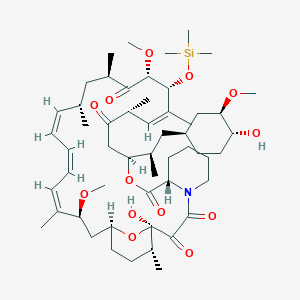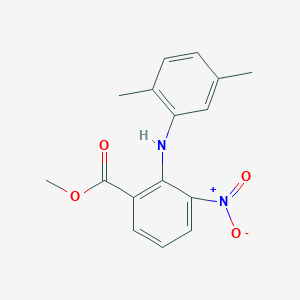
Methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a nitro group, and a dimethylanilino group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce methyl 3-nitrobenzoate.
Amination: The methyl 3-nitrobenzoate is then reacted with 2,5-dimethylaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
科学的研究の応用
Methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions.
類似化合物との比較
2,5-Dimethylaniline: A primary arylamine used in the synthesis of dyes and other chemicals.
Methyl 3-nitrobenzoate: An intermediate in organic synthesis, particularly in the preparation of nitroaromatic compounds.
N,N-Dimethylaniline: A tertiary amine used as a precursor to dyes and other organic compounds.
Uniqueness: Methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate is unique due to the presence of both a nitro group and a dimethylanilino group on the benzoate core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
566869-95-2 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
methyl 2-(2,5-dimethylanilino)-3-nitrobenzoate |
InChI |
InChI=1S/C16H16N2O4/c1-10-7-8-11(2)13(9-10)17-15-12(16(19)22-3)5-4-6-14(15)18(20)21/h4-9,17H,1-3H3 |
InChIキー |
FOMOPNPULHGZLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



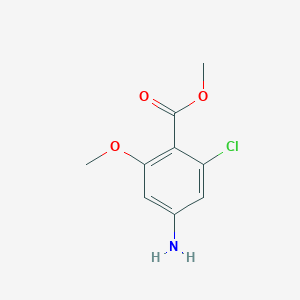


![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
![N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide](/img/structure/B12939517.png)


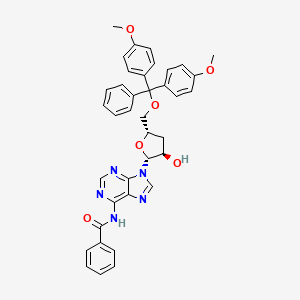
![(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B12939535.png)
